



# Segesterone Acetate: A Deep Dive into its Pharmacokinetic and Metabolic Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Segesterone |           |
| Cat. No.:            | B1250651    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**Segesterone** acetate (SA), a potent, non-androgenic progestin, is a key component of novel contraceptive formulations. Its unique pharmacokinetic and metabolic properties underpin its efficacy and safety profile. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion of **segesterone** acetate, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

### **Pharmacokinetics**

The pharmacokinetic profile of **segesterone** acetate is characterized by its route-dependent absorption and rapid metabolism, which necessitates non-oral administration for systemic efficacy.

## **Absorption**

**Segesterone** acetate is not orally active due to extensive first-pass metabolism in the liver.[1] [2] Consequently, it is formulated for parenteral administration, including vaginal rings, subcutaneous implants, and transdermal gels.[3][4]

Following vaginal administration via a contraceptive vaginal ring, **segesterone** acetate is absorbed systemically, reaching peak plasma concentrations (Tmax) in approximately 2 hours. [1][5] In a study of a contraceptive vaginal ring releasing an average of 150 mcg of **segesterone** acetate and 13 mcg of ethinyl estradiol daily, the peak plasma concentration



(Cmax) of **segesterone** acetate was 1147 pg/mL in the first cycle, which decreased to 363 pg/mL in the third cycle and 294 pg/mL in the thirteenth cycle.[1] Concentrations become more constant after 96 hours post-dose.[1]

Subcutaneous implants also provide sustained release of **segesterone** acetate. Studies of subdermal implants have shown that serum levels of approximately 125 to 250 pmol/L are effective in inhibiting ovulation.[2] Transdermal application of a gel containing 2 to 3 mg/day of **segesterone** acetate results in the delivery of approximately 200 to 300  $\mu$  g/day .[3]

The oral bioavailability of **segesterone** acetate is reported to be only 10%.[3]

### **Distribution**

**Segesterone** acetate is highly bound to plasma proteins, primarily albumin (95%), and does not bind to sex hormone-binding globulin (SHBG).[3][6] The volume of distribution (Vd) of **segesterone** acetate is 19.6 L/kg.[1][5]

#### Metabolism

**Segesterone** acetate is rapidly and extensively metabolized in the liver.[1][4] The primary metabolic pathway involves hydroxylation, mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, followed by reduction by  $5\alpha$ -reductase.[3][5]

The major oxidative metabolites identified in vitro are  $5\alpha$ -dihydro- and  $17\alpha$ -hydroxy- $5\alpha$ -dihydro metabolites.[1] These metabolites are considered pharmacologically inactive, with an EC50 for the progesterone receptor that is 10-fold higher than that of the parent compound.[1] Another metabolite,  $3\alpha$ ,  $5\alpha$ -tetrahydro**segesterone** acetate, has been shown to act as an activator at GABA-A receptors in the brain.[1] The deacetylated form of **segesterone** acetate, **segesterone**, is also a metabolite.[3]

### **Excretion**

In a study involving subcutaneous administration to rats, approximately 81.4% of the dose was excreted in the feces and 7.62% in the urine.[1]

### **Pharmacokinetic Parameters**



The following tables summarize the key pharmacokinetic parameters of **segesterone** acetate across different routes of administration.

Table 1: Pharmacokinetic Parameters of **Segesterone** Acetate from a Vaginal Ring

| Parameter         | Cycle 1   | Cycle 3 | Cycle 13 |
|-------------------|-----------|---------|----------|
| Cmax (pg/mL)      | 1147      | 363     | 294      |
| Tmax (hours)      | 2         | 2       | 2        |
| Half-life (hours) | 4.5 ± 3.4 | -       | -        |

Data from a contraceptive vaginal ring releasing an average of 0.15 mg of **segesterone** acetate and 0.013 mg of ethinyl estradiol daily.[1][5]

Table 2: Pharmacokinetic Parameters of **Segesterone** Acetate for Various Routes of Administration

| Route of<br>Administration | Bioavailability                                 | Half-life                  | Notes                                                            |
|----------------------------|-------------------------------------------------|----------------------------|------------------------------------------------------------------|
| Oral                       | 10%[3]                                          | 1-2 hours[3]               | Not effective due to rapid first-pass metabolism.[2]             |
| Parenteral (general)       | -                                               | 24-72 hours[3]             | -                                                                |
| Subcutaneous Implant       | >100-fold more potent<br>than oral (in rats)[3] | 26.8 hours (one study) [3] | -                                                                |
| Transdermal Gel            | 10-12%[3]                                       | -                          | Delivers 200-300 μ<br>g/day from a 2-3<br>mg/day application.[3] |

# Experimental Protocols Quantification of Segesterone Acetate in Serum



A common analytical method for the simultaneous quantification of **segesterone** acetate and endogenous steroid hormones in human serum is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

- Sample Preparation: Serum samples are typically subjected to liquid-liquid extraction to isolate the analytes of interest.[8]
- Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate **segesterone** acetate from other components in the extracted sample. A common column used is a Phenomenex C18 column.[9]
- Mass Spectrometric Detection: A tandem mass spectrometer is used for sensitive and specific detection and quantification of segesterone acetate.[7]

The assay range for **segesterone** acetate using this method can be from 10 pg/mL to 10 ng/mL, with a lower limit of quantification of 10 pg/mL.[7]

### **Clinical Pharmacokinetic Studies**

Pharmacokinetic studies of **segesterone** acetate are typically conducted in healthy, reproductive-age women.[10]

- Study Design: These studies often employ a prospective, randomized design. For vaginal ring studies, participants may use the ring for multiple cycles, with blood samples collected at various time points to determine the pharmacokinetic profile over time.[10][11]
- Dosing: For the segesterone acetate and ethinyl estradiol vaginal ring (Annovera), the ring is used for 21 continuous days, followed by a 7-day ring-free interval.[12][13] This provides contraception for up to 13 cycles.[13][14] The ring releases an average of 150 mcg of segesterone acetate and 13 mcg of ethinyl estradiol per day.[13][14]
- Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and half-life are calculated from the serum concentration-time data.[10]

# Visualizing Key Pathways and Processes Segesterone Acetate Metabolic Pathway



The following diagram illustrates the primary metabolic pathway of **segesterone** acetate in the liver.



Click to download full resolution via product page

Caption: Primary metabolic pathway of **segesterone** acetate in the liver.

## **Experimental Workflow for Pharmacokinetic Analysis**

This diagram outlines the typical workflow for a clinical pharmacokinetic study of **segesterone** acetate.





Click to download full resolution via product page

Caption: Experimental workflow for pharmacokinetic analysis of **segesterone** acetate.



### **Drug Interactions**

**Segesterone** acetate is a component of combined hormonal contraceptives, and its metabolism via CYP3A4 makes it susceptible to drug interactions.

- Enzyme Inducers: Concomitant use with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort) can decrease the plasma concentrations of **segesterone** acetate, potentially reducing contraceptive efficacy.[5][15]
- Enzyme Inhibitors: Conversely, strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) may increase the systemic exposure of **segesterone** acetate.
- Other Interactions: Interactions have also been noted with medications such as
  acetaminophen, certain antibiotics, and some antiviral medications.[16][17] It is crucial to
  consult a comprehensive drug interaction database for a complete list of potential
  interactions.[5]

### Conclusion

Segesterone acetate exhibits a pharmacokinetic profile well-suited for long-acting contraceptive delivery systems. Its high potency, coupled with a rapid hepatic metabolism that necessitates non-oral administration, allows for sustained, low systemic exposure, which contributes to its favorable safety profile. A thorough understanding of its metabolism via CYP3A4 is critical for predicting and managing potential drug interactions. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important progestin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Segesterone Acetate | C23H30O4 | CID 108059 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]

### Foundational & Exploratory





- 3. Segesterone acetate Wikipedia [en.wikipedia.org]
- 4. Segesterone Acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. drugs.com [drugs.com]
- 6. publications.aap.org [publications.aap.org]
- 7. Simultaneous assay of segesterone acetate (Nestorone®), estradiol, progesterone, and estrone in human serum by LC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Continuous dosing of a novel contraceptive vaginal ring releasing Nestorone® and estradiol: pharmacokinetics from a dose-finding study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Segesterone Acetate/Ethinyl Estradiol 12-Month Contraceptive Vaginal System Safety Evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 12. A technology evaluation of Annovera: a segesterone acetate and ethinyl estradiol vaginal ring used to prevent pregnancy for up to one year PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. va.gov [va.gov]
- 14. Segesterone acetate/ethinylestradiol Wikipedia [en.wikipedia.org]
- 15. Annovera (Segesterone Acetate and Ethinyl Estradiol Vaginal System): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Annovera interactions: Other medications, alcohol, and more [medicalnewstoday.com]
- To cite this document: BenchChem. [Segesterone Acetate: A Deep Dive into its Pharmacokinetic and Metabolic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250651#segesterone-acetate-pharmacokinetics-and-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com